2-ethyl-4-phenyl-1H-indene
Overview
Description
2-ethyl-4-phenyl-1H-indene, also known as EPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indene derivatives and has a unique chemical structure that makes it an interesting molecule to study.
Mechanism Of Action
The mechanism of action of 2-ethyl-4-phenyl-1H-indene is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to modulate the activity of enzymes involved in inflammation and oxidative stress, as well as to interact with receptors in the brain that are involved in neuroprotection.
Biochemical And Physiological Effects
2-ethyl-4-phenyl-1H-indene has been found to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been found to protect neurons from damage caused by oxidative stress and neurotoxic agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-ethyl-4-phenyl-1H-indene in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, its unique chemical structure makes it an interesting molecule to study. However, one limitation of using 2-ethyl-4-phenyl-1H-indene in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on 2-ethyl-4-phenyl-1H-indene. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. In addition, 2-ethyl-4-phenyl-1H-indene could be studied for its potential applications in other areas, such as cancer research and drug discovery.
Scientific Research Applications
2-ethyl-4-phenyl-1H-indene has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
properties
IUPAC Name |
2-ethyl-4-phenyl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-10,12H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKQIKLBXJNII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591161 | |
Record name | 2-Ethyl-4-phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-4-phenyl-1H-indene | |
CAS RN |
203983-14-6 | |
Record name | 2-Ethyl-4-phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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